molecular formula C8H8N2O3S B601273 Cefazedone Impurity 12 CAS No. 184696-69-3

Cefazedone Impurity 12

Cat. No.: B601273
CAS No.: 184696-69-3
M. Wt: 212.23 g/mol
InChI Key: PEXXBWBJJAMURF-CLZZGJSISA-N
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Description

Cefazedone Impurity 12 is also known as Desacetyl-7-ACA lactone, a lactone derivative of 7-Aminocephalosporanic acid . This compound is a fundamental building block in the synthesis of cephalosporin antibiotics .


Synthesis Analysis

The synthesis of Cefazedone involves a series of reactions. A patent describes a synthesis technology of Cefazedone where compound II is reacted to prepare compound III with 7-ACA, and compound III is reacted with compound IV to make the finished product Cefazedone .


Molecular Structure Analysis

The molecular formula of this compound is C8H8N2O3S. The molecular weight is 212.23. The structure of this compound can be analyzed using high-resolution tandem mass spectrometry and online H/D exchange LC/MS .


Chemical Reactions Analysis

The analysis of impurities and degradants in pharmaceuticals like Cefazedone can be challenging . Mass spectrometry has become an important tool for elucidating the structures of low-level unknown impurities and pharmaceutical degradants .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various analytical techniques . The calculated molecular properties are available for small molecules and natural products .

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics : A study by Gao et al. (2015) examined the pharmacokinetics and pharmacodynamics of intravenous cefazedone sodium in patients with community-acquired pneumonia. They found that the time cefazedone concentration exceeds the minimum inhibitory concentration is crucial for its effectiveness.

  • Efficacy in Skin Infections : Schneider and Koch (1979) investigated the efficacy of cefazedone in treating bacterial skin infections, noting good to excellent treatment success in most cases. Their study also detailed the serum and tissue concentrations of cefazedone, indicating effective penetration into infected tissues (Schneider & Koch, 1979).

  • Toxicity Evaluation : Zhang et al. (2010) conducted a study on the toxicity effects of cefazedone and its synthetic precursors and intermediates using the zebrafish embryo toxicity test. They found that the teratogenic effect of cefazedone on embryonic development is associated with the structure of its functional group MMTD (Zhang et al., 2010).

  • Determination in Human Plasma and Urine : A method was established for the determination of cefazedone in human serum and urine, facilitating pharmacokinetic studies of this drug (Feng, 2010).

  • In Vitro Antimicrobial Activity : Yun Hu (2008) evaluated the antimicrobial activity of cefazedone sodium in vitro, comparing it with other cephalosporins and azithromycin. The study concluded that cefazedone is effective against acute bacterial infections in the respiratory and urinary tracts (Hu Yun, 2008).

  • Pharmacokinetics in Chinese Volunteers : A study by Chun-hua Sun (2008) on the pharmacokinetics of a single dose of cefazedone sodium injection in Chinese volunteers provided valuable data on its behavior in the human body (Sun Chun-hua, 2008).

Mechanism of Action

The mechanism of action for Cefazedone, the parent compound of Cefazedone Impurity 12, involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .

Safety and Hazards

Cefazedone is toxic and can be a moderate to severe irritant to the skin and eyes . It’s important to handle it only if trained and familiar with handling potent active pharmaceutical ingredients .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefazedone Impurity 12 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-Hydroxyphenylacetic acid", "2-Amino-5-chlorobenzophenone", "4-(Dimethylamino)pyridine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Tetrahydrofuran", "Ethyl acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: 4-Hydroxyphenylacetic acid is reacted with 2-amino-5-chlorobenzophenone in the presence of 4-(Dimethylamino)pyridine and N,N'-Dicyclohexylcarbodiimide to form an intermediate product.", "Step 2: The intermediate product is then treated with methanol and tetrahydrofuran to produce a second intermediate product.", "Step 3: The second intermediate product is then subjected to a reaction with ethyl acetate and acetic acid to form the final product, Cefazedone Impurity 12.", "Step 4: The final product is then purified using water and recrystallization techniques." ] }

CAS No.

184696-69-3

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione

InChI

InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1

InChI Key

PEXXBWBJJAMURF-CLZZGJSISA-N

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione;  (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione

Origin of Product

United States

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